3,7-Dioxabicyclo[4.1.0]heptan-2-one
Description
Chemical Structure and Properties
3,7-Dioxabicyclo[4.1.0]heptan-2-one is a bicyclic organic compound characterized by a fused cyclohexane and cyclopropane ring system, with oxygen atoms at positions 3 and 7 and a ketone group at position 2 (Figure 1). Its molecular formula is C₁₂H₂₀O₄ (molecular weight: 228.28 g/mol), and it exhibits a topological polar surface area of 48.1 Ų, indicating moderate polarity . The compound’s bicyclic framework and dual oxygen atoms impart unique steric and electronic properties, making it a versatile intermediate in organic synthesis and pharmaceutical research .
The ketone group at position 2 facilitates nucleophilic attacks, enabling derivatization for applications ranging from agrochemicals to bioactive molecules .
Properties
CAS No. |
197248-90-1 |
|---|---|
Molecular Formula |
C5H6O3 |
Molecular Weight |
114.1 g/mol |
IUPAC Name |
3,7-dioxabicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C5H6O3/c6-5-4-3(8-4)1-2-7-5/h3-4H,1-2H2 |
InChI Key |
BBBHKSVPYKDJKO-UHFFFAOYSA-N |
SMILES |
C1COC(=O)C2C1O2 |
Canonical SMILES |
C1COC(=O)C2C1O2 |
Synonyms |
Pentonic acid, 2,3-anhydro-4-deoxy-, -delta--lactone (9CI) |
Origin of Product |
United States |
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis:
3,7-Dioxabicyclo[4.1.0]heptan-2-one serves as a versatile building block in organic synthesis. Its structure allows for the formation of complex molecules through various chemical reactions, including cycloadditions and rearrangements. It is particularly useful in synthesizing alkyl-substituted δ-lactones, which are important intermediates in organic chemistry .
Reagent in Chemical Reactions:
The compound is utilized as a reagent in several chemical transformations, including Baeyer-Villiger oxidation, where it can be converted into other valuable compounds . Its ability to participate in multi-step reactions enhances its utility in synthetic organic chemistry.
Biological Applications
Potential Biological Activity:
Research has indicated that derivatives of this compound exhibit potential biological activity, particularly against pests such as aphids. For instance, studies have shown that certain alkyl-substituted derivatives can attract aphids and influence their feeding behavior, suggesting a role in pest management strategies .
Investigations into Biomolecular Interactions:
The compound has been explored for its interactions with biological molecules, which may lead to the development of new therapeutic agents. Its unique structure allows it to bind to specific enzymes or receptors, potentially modulating their activity and leading to various biological effects.
Medical Applications
Drug Discovery and Development:
this compound is being investigated as a lead compound in drug discovery processes. Its derivatives have shown promise in the development of pharmaceuticals targeting specific diseases due to their ability to interact with biological targets effectively .
Synthesis of Antitumor Agents:
One notable application is its role as an intermediate in the synthesis of daunosamine, an important component of anthracycline antibiotics like daunomycin and adriamycin, which are used in cancer therapy . The efficient synthesis of these compounds from this compound highlights its significance in medicinal chemistry.
Industrial Applications
Advanced Materials Development:
In industrial settings, this compound is utilized in the development of advanced materials due to its unique chemical properties. It can serve as a precursor for synthesizing complex organic compounds used in various applications ranging from coatings to pharmaceuticals.
Biocatalysis:
Recent studies have explored the use of fungal strains for the biocatalytic conversion of derivatives of this compound into optically active products, demonstrating its potential for sustainable industrial processes . This biotransformation approach can lead to more environmentally friendly manufacturing methods.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physical, and functional differences between 3,7-Dioxabicyclo[4.1.0]heptan-2-one and related bicyclic compounds:
Key Differentiators
Oxygen Content and Reactivity: this compound’s dual oxygen atoms enhance polarity and hydrogen-bonding capacity compared to monocyclic analogs like 7-Oxabicyclo[4.1.0]heptan-2-one. This increases its solubility in polar solvents and suitability as a chiral auxiliary . Norcarane (Bicyclo[4.1.0]heptan-2-one), lacking oxygen atoms, exhibits lower polarity and is primarily used in mechanistic studies of strained hydrocarbons .
Substituent Effects: The methyl and isopropyl groups in 6-Methyl-3-(1-methylethyl)-7-oxabicyclo[4.1.0]heptan-2-one sterically hinder nucleophilic attacks, directing reactivity toward specific metabolic pathways (e.g., ROS modulation in seeds) . The butenone group in 4-(1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl)-3-buten-2-one enables conjugation, facilitating cycloaddition reactions for complex molecule synthesis .
Biological Activity :
Preparation Methods
Epoxidation of Cyclopentenol Derivatives
The foundational approach involves epoxidizing (1S,2S)-2-methyl-3-cyclopenten-1-ol using meta-chloroperbenzoic acid (mCPBA) in methylene chloride. This generates (1S,2S,3S,5R)-2-methyl-6-oxabicyclo[3.1.0]hexan-3-ol as a key intermediate. Subsequent oxidation with Jones reagent (CrO₃ in H₂SO₄) yields (1S,2S,5R)-2-methyl-6-oxabicyclo[3.1.0]hexan-3-one.
Critical Parameters :
Baeyer-Villiger Oxidation for Ketone Formation
The ketone intermediate undergoes Baeyer-Villiger oxidation using mCPBA to introduce an oxygen atom, forming (1S,2S,6R)-2-methyl-3,7-dioxabicyclo[4.1.0]heptan-4-one. Reduction with diisobutylaluminum hydride (DIBAL-H) in toluene selectively reduces the ketone to the alcohol, which is methylated using BF₃·MeOH to yield the final bicyclic ether.
Reaction Table :
| Step | Reagent/Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Epoxidation | mCPBA | CH₂Cl₂ | 78–85 |
| Oxidation | Jones Reagent | Acetone | 70–75 |
| Baeyer-Villiger | mCPBA | CH₂Cl₂ | 65–70 |
| Reduction | DIBAL-H | Toluene | 80–85 |
tert-Butyl Hydroperoxide (TBHP)-Mediated Synthesis
Epoxidation Under Acidic Conditions
A metal-free alternative employs TBHP as the oxidant in the presence of acidic catalysts (e.g., H₂SO₄ or Amberlyst-15). This method epoxidizes cyclopropane derivatives to form 3,7-dioxabicyclo[4.1.0]heptan-2-imines, which hydrolyze to the target ketone under aqueous conditions.
Advantages :
-
Environmental Sustainability : Avoids heavy metal catalysts.
-
Scalability : TBHP is cost-effective and commercially available.
Optimization Data :
-
TBHP Concentration : 70% in H₂O maximizes conversion.
Comparative Analysis of Methodologies
Efficiency and Practicality
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,7-dioxabicyclo[4.1.0]heptan-2-one derivatives, and how do reaction conditions influence stereochemical outcomes?
- Acid-catalyzed rearrangements (e.g., in acetic acid with perchloric acid) yield distinct stereoisomers, as demonstrated by bicyclo[4.1.0]heptan-2-one derivatives. Reaction conditions such as solvent polarity and catalyst strength directly impact the ratio of cis vs. trans isomers, which can be monitored via <sup>1</sup>H and <sup>13</sup>C NMR .
- Photochemical methods (e.g., UV irradiation in benzene or acetone) promote triplet-state intermediates, leading to products like 3-methylcyclohexanol. Triplet quenchers (e.g., oxygen) suppress photoreduction, indicating the necessity of triplet-state involvement .
Q. How can structural isomers of this compound be differentiated using analytical techniques?
- Gas chromatography-mass spectrometry (GC-MS) with retention indices (e.g., AI = 1273, KI = 1276) distinguishes isomers like trans-carvone oxide from cis-piperitone epoxide. Characteristic fragmentation patterns (e.g., m/z 166 for C10H14O2) aid identification .
- Stereochemical assignments require nuclear Overhauser effect (NOE) NMR experiments or X-ray crystallography, particularly for derivatives with multiple stereocenters (e.g., 4-isopropenyl-1-methyl variants) .
Q. What role do bicyclic ketones play as intermediates in organic synthesis?
- These compounds act as precursors for cyclopropane-containing molecules via ring-opening reactions. For example, acid-catalyzed rearrangements yield functionalized cyclohexanones, while photoisomerization generates strained intermediates for [4+2] cycloadditions .
Advanced Research Questions
Q. How do contradictory data on photoreduction mechanisms of bicyclo[4.1.0]heptan-2-one derivatives arise, and how can they be resolved?
- Discrepancies in product distributions (e.g., 3-methylcyclohexanol vs. ketone dimers) stem from competing singlet and triplet pathways. Time-resolved spectroscopy and triplet-sensitizer studies (e.g., using fluorene) clarify dominant pathways. For example, oxygen quenching eliminates triplet-derived products, confirming their intermediacy .
Q. What experimental designs are optimal for studying the antioxidant activity of this compound in biological systems?
- In vitro assays (e.g., DPPH radical scavenging) paired with in vivo seed stratification studies (e.g., P. hexandrum dormancy) correlate ketone accumulation (e.g., 6-methyl-3-(1-methylethyl) derivatives) with reactive oxygen species (ROS) homeostasis. Quantify SOD/CAT enzyme activities and germination rates (T50) to validate antioxidant roles .
Q. How does stereochemistry influence the reactivity of 7-oxabicyclo[4.1.0]heptan-2-one derivatives in cycloaddition reactions?
- Cis vs. trans stereoisomers exhibit divergent regioselectivity in intramolecular [4+2] cycloadditions. For example, (±)-(1R,4R)-4-ethoxy-1-isopropyl derivatives favor endo transition states, while trans isomers show lower activation barriers. Computational modeling (DFT) predicts steric and electronic effects .
Q. What challenges arise in characterizing thermally labile intermediates during acid-catalyzed rearrangements?
- Low-temperature NMR (< –30°C) or cryogenic trapping stabilizes intermediates like bicyclic oxonium ions. Monitoring reaction kinetics via <sup>13</sup>C isotope labeling or in-situ IR spectroscopy resolves transient species .
Methodological Recommendations
- Synthesis: Prioritize photochemical methods for generating strained intermediates, but include triplet quenchers to suppress side reactions.
- Characterization: Combine GC-MS with chiral HPLC for stereoisomer resolution.
- Biological Studies: Use longitudinal stratification assays with ROS-specific fluorescent probes (e.g., H2DCFDA) to track antioxidant effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
